N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINNLKAYPKZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acylation: The brominated thiophene undergoes Friedel-Crafts acylation with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The resulting product is then reacted with an amine, such as ammonia or an amine derivative, to form the final carboxamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new materials and pharmaceuticals.
Reactivity and Functionalization
- The compound can undergo several chemical reactions, including:
- Bromination : Enhancing reactivity for further substitutions.
- Acylation and Amidation : Forming derivatives with potential biological activities.
- Oxidation and Reduction : Modifying functional groups to tailor properties for specific applications.
Biological Applications
Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Methicillin-resistant S. aureus (MRSA) | 31.2 |
These results suggest its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Properties
- The compound has been studied for its anticancer potential, showing effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, structural analogs have demonstrated significant activity against tumor cells, indicating that modifications to the thiophene structure can enhance anticancer efficacy .
Medical Research
Therapeutic Development
- Ongoing research explores this compound's role as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways. Its unique chemical structure makes it a candidate for developing drugs aimed at treating complex diseases, including cancer and bacterial infections .
Industrial Applications
Advanced Materials
- The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and energy storage devices .
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, confirming its potential as an antibiotic alternative, particularly against MRSA. -
Anticancer Research :
Experimental studies highlighted its ability to inhibit tumor growth in vitro, with IC50 values significantly lower than those of established chemotherapeutics, suggesting a promising role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiophene Substitution Patterns
- 5-Bromothiophene-2-carboxamide Derivatives: N-(3-Aminocyclohexyl)-5-bromothiophene-2-carboxamide (): Replacing the 3-acetylphenyl group with a cyclohexylamine moiety alters solubility and target affinity. The cis-configuration of the cyclohexyl group correlates with enhanced BCATm (branched-chain aminotransferase mitochondrial) inhibition, highlighting the role of stereochemistry in activity .
Positional Isomerism :
Functional Group Variations
- Electron-Withdrawing Groups :
Key Findings from Research
Mechanistic Insights
- BCATm Inhibition : The cis-configuration in cyclohexyl derivatives () optimizes binding to BCATm’s active site, while the 3-acetylphenyl group in the target compound may modulate selectivity through π-π stacking or hydrophobic interactions .
- Antibacterial Activity : The trifluoromethyl group in ’s compound enhances membrane penetration, a critical factor for targeting Gram-positive pathogens .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The acetyl group may undergo hydrolysis, whereas trifluoromethyl or benzothiazolylidene substituents () resist metabolic degradation .
Biological Activity
N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a bromine atom and an acetylphenyl group, contributing to its diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest that it possesses potent antibacterial properties, comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Methicillin-resistant S. aureus (MRSA) | 31.2 |
These results demonstrate the compound's potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains like MRSA.
Antioxidant Activity
Another significant aspect of this compound is its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition (ABTS Assay) |
|---|---|
| This compound | 62.0 |
| Ascorbic Acid (Standard) | 88.44 |
The compound's ability to inhibit radical cation formation indicates its effectiveness as an antioxidant, potentially providing protective effects against cellular damage .
Molecular Interactions
The biological activities of this compound are largely attributed to its ability to interact with various biomolecules. It is believed to bind to specific enzymes and proteins, influencing their activity and thereby modulating biochemical pathways related to bacterial growth and oxidative stress.
- Antibacterial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
- Antioxidant Mechanism : It likely scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thus mitigating oxidative damage.
Case Studies
Several studies have explored the biological activities of thiophene derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that this compound demonstrated bactericidal effects against MRSA, with significant inhibition of biofilm formation, which is crucial for bacterial virulence .
- Synthesis and Characterization : Research conducted on the synthesis of thiophene-based compounds highlighted the structural modifications that enhance biological activity, suggesting that variations in substituents can lead to improved efficacy against pathogens .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.24 (s, 1H, amide NH), 7.36–7.26 (m, aromatic protons), and 6.93 (thiophene protons) .
- ¹³C NMR confirms carbonyl (C=O) and acetyl (C-O) groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 365.02 Da).
- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
What safety protocols should be followed when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and ANSI-approved safety goggles. Use NIOSH-certified respirators if dust or aerosols form .
- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors.
- Spill Management: Collect solid residues with a HEPA-filter vacuum; avoid water contact to prevent hydrogen bromide release .
- Toxicity: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Store at 2–8°C in airtight containers .
How can researchers design experiments to investigate the biological targets of this compound?
Q. Advanced
- Target Identification: Use affinity chromatography or photoaffinity labeling to isolate interacting proteins .
- Binding Assays: Competitive radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for receptors/enzymes.
- Functional Studies: Assess inhibition/activation of enzymatic activity (e.g., kinase assays) or cellular responses (e.g., calcium flux) .
- CRISPR Screening: Genome-wide knockout libraries can identify genetic dependencies linked to the compound’s mechanism .
How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
Q. Advanced
- Thiophene Substitution: Replacing bromine with electron-withdrawing groups (e.g., Cl, NO₂) alters electronic properties and binding affinity .
- Acetyl Group: Methylation or replacement with a sulfonamide modulates solubility and metabolic stability .
- Amide Linker: Introducing heterocyclic amines (e.g., piperazine) enhances selectivity for specific targets .
- Data-Driven Optimization: Use QSAR models to predict bioactivity based on substituent descriptors (e.g., logP, polar surface area) .
How can researchers resolve contradictions in biological assay data?
Q. Advanced
- Purity Verification: Reanalyze compound purity via HPLC and LC-MS to exclude batch variability .
- Orthogonal Assays: Validate results using unrelated methods (e.g., SPR for binding vs. functional cell-based assays) .
- Control Experiments: Test metabolites or degradation products (e.g., hydrolyzed amide) for off-target effects .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% in cell assays) .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Prodrug Design: Introduce phosphate esters or PEGylated derivatives for enhanced aqueous solubility .
- Co-Solvent Systems: Use cyclodextrin complexes or lipid nanoparticles for parenteral administration .
- Salt Formation: Convert the free base to a hydrochloride or mesylate salt .
- Pharmacokinetic Profiling: Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after IV/PO dosing .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reagent Compatibility: Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported carbodiimides) .
- Purification: Transition from column chromatography to recrystallization or continuous flow systems .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation via UPLC .
- Plasma Stability: Incubate with human/animal plasma (37°C) and quantify parent compound remaining at 0, 1, 4, 24 hours .
- Metabolite ID: Use hepatocyte incubations + LC-HRMS to identify Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
